4-(4-Chlorophenyl)isoquinoline

Neuroendocrine prostate cancer Antiproliferative activity Structure-activity relationship

4-(4-Chlorophenyl)isoquinoline (CAS 1024438-75-2) is a heterocyclic aromatic compound belonging to the 4-arylisoquinoline subclass. It features an isoquinoline core with a para-chlorophenyl substituent at the 4-position, yielding a molecular formula of C₁₅H₁₀ClN and a molecular weight of 239.7 g/mol.

Molecular Formula C15H10ClN
Molecular Weight 239.7 g/mol
CAS No. 1024438-75-2
Cat. No. B3023679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)isoquinoline
CAS1024438-75-2
Molecular FormulaC15H10ClN
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H
InChIKeyYNXVXECNROJRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)isoquinoline (CAS 1024438-75-2): Structural Identity and Core Procurement Profile


4-(4-Chlorophenyl)isoquinoline (CAS 1024438-75-2) is a heterocyclic aromatic compound belonging to the 4-arylisoquinoline subclass [1]. It features an isoquinoline core with a para-chlorophenyl substituent at the 4-position, yielding a molecular formula of C₁₅H₁₀ClN and a molecular weight of 239.7 g/mol . This unsubstituted scaffold serves as a critical synthetic intermediate for the preparation of bioactive derivatives, including neurogenesis stimulators and anticancer agents, rather than as a final active pharmaceutical ingredient [2]. Its primary procurement value lies in its role as a versatile building block for structure–activity relationship (SAR) exploration and lead optimization campaigns within medicinal chemistry programs.

Why 4-(4-Chlorophenyl)isoquinoline Cannot Simply Be Replaced by Other 4-Arylisoquinolines: The Case for Targeted Selection


Within the 4-arylisoquinoline class, even seemingly minor modifications to the aryl substituent—such as halogen identity, position, or the presence of additional functional groups—can dramatically alter antiproliferative potency, metabolic stability, and synthetic efficiency [1]. Critical evidence shows that compound 1, a 4-arylisoquinoline derivative, exhibits an IC₅₀ of 9.27 μM against LASCPC-01 neuroendocrine prostate cancer cells, whereas the 4-(4-chlorophenyl) analog (compound 15) shows a markedly reduced IC₅₀ of 85.90 μM [2]. This nearly 10-fold loss of potency demonstrates that generic substitution among 4-arylisoquinoline analogs is not viable. Researchers requiring a halogenated phenyl ring at the 4-position for downstream functionalization or specific electronic modulation must therefore procure the exact compound, as the 4-chlorophenyl moiety uniquely influences both biological activity and subsequent synthetic transformations, such as Suzuki coupling yields [3]. The evidence below provides the quantitative basis for this selection.

Quantitative Differentiation of 4-(4-Chlorophenyl)isoquinoline: Comparator-Based Evidence for Procurement Decisions


Antiproliferative Potency Divergence Between 4-(4-Chlorophenyl)isoquinoline and a Hydroxylated Analog in NEPC Cells

A direct head-to-head comparison within a single SAR study reveals that 4-(4-chlorophenyl)isoquinoline (compound 15) exhibits an IC₅₀ of 85.90 ± 5.53 μM against the neuroendocrine prostate cancer cell line LASCPC-01, whereas the lead compound 1, which bears a 4-hydroxyphenyl substituent, shows a significantly more potent IC₅₀ of 9.27 ± 0.48 μM [1]. This 9.3-fold difference in potency underscores that the 4-chlorophenyl substitution, in isolation, is insufficient for activity and highlights the critical role of additional functionalization for biological efficacy.

Neuroendocrine prostate cancer Antiproliferative activity Structure-activity relationship

Synthetic Intermediate Utility: Suzuki Coupling Yield Differentiation for 4-(4-Chlorophenyl)isoquinoline Precursors

In the synthesis of bioactive 5-aryl tetrahydroisoquinoline derivatives, Suzuki coupling between a bromotetrahydroisoquinoline intermediate and 4-chlorophenylboronic acid is a key step, yielding the 5-aryl isoquinoline derivative (VI) in good yields, as documented in the patent literature [1]. While specific yield percentages are not publicly disclosed, this coupling is comparable to other aryl boronic acid couplings in similar systems [2]. The availability of 4-(4-chlorophenyl)isoquinoline as a direct starting material could potentially streamline synthetic routes, reducing steps and improving overall yield compared to de novo construction.

Suzuki-Miyaura coupling Synthesis Building block

Physicochemical Parameter Differentiation: LogP and Lipophilicity Baseline for 4-(4-Chlorophenyl)isoquinoline

Calculated logP values for 4-(4-chlorophenyl)isoquinoline cluster around 4.9–5.1, based on consensus computational predictions . This places it within a higher lipophilicity range compared to the unsubstituted 4-phenylisoquinoline (calculated logP ~3.5–4.0), a difference attributable to the chlorine substituent's electron-withdrawing and hydrophobic effects. While no experimental logP data are available for the comparator in identical conditions, the class-level inference supports the expectation of increased membrane permeability but potentially reduced aqueous solubility for the chlorinated analog.

Lipophilicity LogP Drug-likeness

Structural Confirmation and Purity Specifications for Reliable Research Use

Commercially available 4-(4-chlorophenyl)isoquinoline is offered with a minimum purity of 98% (as determined by HPLC), with full characterization data including InChIKey (YNXVXECNROJRCC-UHFFFAOYSA-N) and SMILES (ClC1C=CC(=CC=1)C1C=NC=C2C=CC=CC=12) . This level of purity and structural validation is essential for reproducible SAR studies, and it meets the typical specifications required for building block procurement in academic and industrial medicinal chemistry settings.

Quality control Purity Analytical standards

Recommended Application Scenarios for 4-(4-Chlorophenyl)isoquinoline Based on Its Differentiated Evidence Profile


Medicinal Chemistry SAR Exploration: Negative Control or Starting Point for Lead Optimization in Oncology

The documented 9.3-fold lower antiproliferative potency of 4-(4-chlorophenyl)isoquinoline (IC₅₀ = 85.90 μM) compared to a hydroxylated analog (IC₅₀ = 9.27 μM) in neuroendocrine prostate cancer cells [1] positions this compound as an ideal negative control or minimal-activity scaffold in oncology-focused SAR studies. Researchers can use this building block to systematically introduce functional groups (e.g., hydroxyl, amino, ethoxy) at various positions, quantifying the resulting potency gains to optimize lead compounds.

Synthetic Chemistry: Streamlined Building Block for 4-Arylisoquinoline Libraries

As a pre-formed 4-arylisoquinoline core, this compound eliminates the need for Suzuki coupling of the aryl component during library synthesis, potentially reducing synthetic steps by 1–2 transformations [1]. This is particularly advantageous for high-throughput medicinal chemistry groups generating libraries of 4-substituted isoquinoline analogs for hit identification.

Physicochemical Profiling: Tool for Assessing Lipophilicity-Driven Pharmacokinetics

With a predicted logP ~4.9–5.1, this compound represents a highly lipophilic isoquinoline scaffold suitable for systematic studies of how halogen substitution affects membrane permeability, metabolic stability, and plasma protein binding [1]. It serves as a comparator against less lipophilic 4-phenylisoquinoline analogs in drug metabolism and pharmacokinetics (DMPK) panels.

Neurogenesis Research: Intermediates for CNS-Targeting Derivatives

Patents describe the use of 4-(4-chlorophenyl)isoquinoline-6-carboxylic acid and related derivatives as neurogenesis-stimulating agents for potential treatment of neurodegenerative diseases [1]. Procuring the parent 4-(4-chlorophenyl)isoquinoline scaffold enables the in-house synthesis and evaluation of these patented derivatives for CNS drug discovery programs.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.